molecular formula C15H11F3O2 B1294417 4'-Methoxy-3-(trifluoromethyl)benzophenone CAS No. 845-05-6

4'-Methoxy-3-(trifluoromethyl)benzophenone

Cat. No. B1294417
CAS RN: 845-05-6
M. Wt: 280.24 g/mol
InChI Key: MJDGFIOMTNMZTJ-UHFFFAOYSA-N
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Patent
US04322370

Procedure details

Aluminium chloride (15.5 g) was added over 2 hours in small portions to an ice-cooled solution of 3-trifluoromethylbenzoyl chloride (21.7 g) and anisole (12.5 g) in dichloromethane. After a further 2 hours at room temperature, the mixture was poured on to ice, extracted with dichloromethane and the extracts washed with water and dried (MgSO4). Removal of solvent gave a solid which was recrystallised first from light petrol (b.p. 60°-80°) and then from ethanol-water, giving white prisms of the ketone, m.p. 62.5°-63.5°, (17.5 g, 60%).
Quantity
15.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[F:5][C:6]([F:17])([F:16])[C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10](Cl)=[O:11].[C:18]1([O:24][CH3:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>ClCCl>[F:5][C:6]([F:17])([F:16])[C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=1)[C:10]([C:21]1[CH:22]=[CH:23][C:18]([O:24][CH3:25])=[CH:19][CH:20]=1)=[O:11] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
21.7 g
Type
reactant
Smiles
FC(C=1C=C(C(=O)Cl)C=CC1)(F)F
Name
Quantity
12.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture was poured on to ice
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
the extracts washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gave a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised first from light petrol (b.p. 60°-80°)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C=1C=C(C(=O)C2=CC=C(C=C2)OC)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.